molecular formula C7H3Cl2F3O2S B1586229 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride CAS No. 54090-08-3

2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride

Cat. No. B1586229
CAS RN: 54090-08-3
M. Wt: 279.06 g/mol
InChI Key: ZEYKLMDPUOVUCR-UHFFFAOYSA-N
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Description

“2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride” is an organic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The empirical formula of the compound is C7H3Cl2F3O2S and it has a molecular weight of 279.06 .


Molecular Structure Analysis

The compound has a SMILES string representation of FC(F)(F)c1ccc(Cl)c(c1)S(Cl)(=O)=O . This indicates that the compound has a benzene ring with a trifluoromethyl group and a chloro group attached to it, along with a sulfonyl chloride group .


Physical And Chemical Properties Analysis

The compound is a solid . It has a density of 1.6±0.1 g/cm3 . The boiling point is 295.2±40.0 °C at 760 mmHg . The compound has a molar refractivity of 50.2±0.4 cm3 . It has a polar surface area of 43 Å2 and a molar volume of 171.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Structural Isomers : 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride is utilized in the synthesis of sterically hindered structural isomers. These compounds are structurally characterized through X-ray single crystal diffraction, providing insight into molecular crystals and hydrogen bond frameworks (Rublova et al., 2017).

Chemical Synthesis and Building Blocks

  • Key Building Block in Pesticide Synthesis : This compound is a critical building block in the synthesis of pesticides, such as penoxsulam. Its synthesis involves regioselective lithiation and electrophilic substitution, highlighting its importance in agricultural chemistry (Huang et al., 2019).
  • Novel Pesticides Development : It plays a role in the synthesis of novel pesticides like bistrifluron, indicating its significance in developing potent agricultural chemicals (Liu An-chan, 2015).

Biochemical Applications

  • Antileishmanial Agents : Research has explored the use of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride derivatives in developing antileishmanial agents, demonstrating its potential in medicinal chemistry (Pitzer et al., 1998).

Molecular and Electronic Structure Studies

  • Molecular Structure Investigations : Studies have focused on the molecular structure of derivatives, such as 2,4,5-trichlorobenzenesulfonyl chloride, to understand their molecular motions and structure, which is critical for applications in materials science and chemistry (Rigotti et al., 1988).

Catalytic and Reaction Mechanism Studies

  • Friedel-Crafts Sulfonylation : This compound is used in Friedel-Crafts sulfonylation reactions, showcasing its role in organic synthesis and reaction mechanism studies (Nara et al., 2001).

Safety And Hazards

The compound is considered hazardous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYKLMDPUOVUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370192
Record name 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride

CAS RN

54090-08-3
Record name 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KK Pitzer, KA Werbovetz, JJ Brendle… - Journal of medicinal …, 1998 - ACS Publications
Desnitro analogues of 4-chloro-3,5-dinitrobenzotrifluoride (chloralin) (2), an in vitro microtubule inhibitor of several Leishmania species, have been synthesized from 2-halo-5-(…
Number of citations: 26 pubs.acs.org
P Blumbergs, ASH STEVENS INC DETROIT MI - 1996 - apps.dtic.mil
The purpose of the program was to provide chemical compounds for the US Army Medical RD Command. In the five years, a total of 58 compounds were delivered in 59 lots. Types of …
Number of citations: 2 apps.dtic.mil

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